2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
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Overview
Description
Synthesis Analysis
Several research studies have reported the synthesis of 1,2,4-triazole derivatives, including compounds similar to our target molecule. For instance, Emami et al. synthesized novel 1,2,4-triazole derivatives and evaluated their anticancer properties against human cancer cell lines . The synthesis of our compound likely involves similar methods, such as cyclization reactions or condensation processes.
Physical and Chemical Properties Analysis
- Melting Point : The melting point of a related compound (1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one) was reported as 121–123°C .
- Spectroscopic Techniques : IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structures of related 1,2,4-triazole derivatives .
- Cytotoxic Activity : The synthesized compounds were evaluated for cytotoxicity against human cancer cell lines .
- Safety : Most of the synthesized compounds exhibited selectivity against cancerous cells while sparing normal cells .
Properties
IUPAC Name |
2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCFVNYZYORDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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